molecular formula C11H11BrFNO2 B15075409 4-(5-Bromo-2-fluorobenzoyl)morpholine CAS No. 853313-09-4

4-(5-Bromo-2-fluorobenzoyl)morpholine

Cat. No.: B15075409
CAS No.: 853313-09-4
M. Wt: 288.11 g/mol
InChI Key: BAGNZUPZWGOACU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorobenzoyl)morpholine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete reaction.

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorobenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-fluorobenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorobenzoyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-fluorobenzoyl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

853313-09-4

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11BrFNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

BAGNZUPZWGOACU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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